Ethanone, 2-(cyclohexylthio)-1-phenyl-
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Overview
Description
Ethanone, 2-(cyclohexylthio)-1-phenyl- is a chemical compound with the molecular formula C14H18OS It is known for its unique structure, which includes a phenyl group, a cyclohexylthio group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- typically involves the reaction of cyclohexylthiol with 2-bromo-1-phenylethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Ethanone, 2-(cyclohexylthio)-1-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Types of Reactions:
Oxidation: Ethanone, 2-(cyclohexylthio)-1-phenyl- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the cyclohexylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-(cyclohexylthio)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(cyclohexylthio)-1-phenyl- involves its interaction with various molecular targets. The phenyl and cyclohexylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
- Ethanone, 2-(methylthio)-1-phenyl-
- Ethanone, 2-(ethylthio)-1-phenyl-
- Ethanone, 2-(propylthio)-1-phenyl-
Comparison: Ethanone, 2-(cyclohexylthio)-1-phenyl- is unique due to the presence of the cyclohexylthio group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs
Biological Activity
Ethanone, 2-(cyclohexylthio)-1-phenyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Ethanone, 2-(cyclohexylthio)-1-phenyl- features a cyclohexylthio group attached to a phenyl ring, contributing to its unique chemical properties. The structure can be represented as follows:
Biological Activity Overview
The biological activity of Ethanone, 2-(cyclohexylthio)-1-phenyl- has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on cellular pathways.
Anti-Cancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds and noted that derivatives with similar structures exhibited significant activity against MOLT-4 and MCF-7 cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anti-cancer potential .
Table 1: Cytotoxicity Data for Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Phenanthro-triazine-3-thiol (P1) | MOLT-4 | 7.1 ± 1.1 |
Phenanthro-triazine-3-thiol (P11) | MCF-7 | 15.4 ± 2.9 |
Ethanone derivative | Various | TBD |
The mechanism by which Ethanone, 2-(cyclohexylthio)-1-phenyl- exerts its biological effects appears to involve DNA intercalation and modulation of apoptotic pathways. Molecular docking studies suggest that compounds with similar scaffolds can intercalate into DNA and inhibit Bcl-2, a protein that regulates apoptosis . This dual action may enhance their effectiveness as therapeutic agents.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled laboratory setting, Ethanone derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the cyclohexylthio group enhanced cytotoxicity significantly compared to unmodified versions.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to determine how variations in the chemical structure influenced biological activity. It was found that substituents on the phenyl ring played a crucial role in enhancing NF-κB activity, which is vital for regulating immune response and cell survival .
Safety and Toxicological Profile
According to safety data sheets, Ethanone derivatives generally show low acute toxicity with some potential for skin irritation and allergic reactions upon contact. Long-term exposure studies are necessary to fully understand their safety profile .
Table 2: Toxicological Data Summary
Effect | Classification |
---|---|
Acute toxicity | Not classified as acutely toxic |
Skin irritation | May cause irritation |
Eye damage | Causes serious eye irritation |
Germ cell mutagenicity | Not classified |
Properties
CAS No. |
175434-81-8 |
---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H18OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
ICSZGYDRIQTLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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